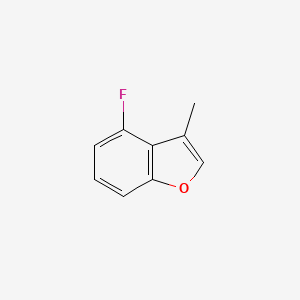

4-Fluoro-3-methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELNZKYAHJHZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309911 | |

| Record name | 4-Fluoro-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239353-73-1 | |

| Record name | 4-Fluoro-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239353-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Fluoro-3-methylbenzofuran chemical properties and structure"

Disclaimer: Publicly available experimental data on the specific chemical properties, structure, and biological activity of 4-Fluoro-3-methylbenzofuran is limited. This guide provides predicted data based on computational models and outlines a plausible synthetic methodology based on established benzofuran synthesis protocols. The information herein is intended for research and development professionals and should be used as a theoretical reference.

Core Chemical Properties and Structure

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol |

| IUPAC Name | 4-Fluoro-3-methyl-1-benzofuran |

| SMILES | Cc1c(F)ccc2oc=cc12 |

| InChI Key | Predicted: BZYJVKQJCVHMGH-UHFFFAOYSA-N |

| CAS Number | Not assigned |

| Predicted Boiling Point | ~190-210 °C |

| Predicted Melting Point | Not available |

| Predicted LogP | ~2.5-3.0 |

| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, ether, and methanol.[1] |

Structural Elucidation

The structure of this compound consists of a bicyclic system where a furan ring is fused to a benzene ring. A fluorine atom is substituted at the 4-position and a methyl group at the 3-position of the benzofuran core.

Key Structural Features:

-

Benzofuran Core: A planar, aromatic heterocyclic system.

-

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 4-position is expected to influence the electron density distribution of the benzene ring and potentially impact the molecule's reactivity and biological interactions.

-

Methyl Substitution: The methyl group at the 3-position of the furan ring can affect the steric and electronic properties of the molecule.

Proposed Synthesis Methodology

A plausible synthetic route for this compound can be conceptualized based on established methods for benzofuran synthesis, such as the Perkin rearrangement or intramolecular cyclization reactions. One potential approach involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization.

Hypothetical Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Fluoro-6-methylphenol

-

Chloroacetone

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

O-Alkylation: To a solution of 2-fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and chloroacetone (1.2 eq).

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate, 1-(2-fluoro-6-methylphenoxy)propan-2-one.

-

Intramolecular Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA) at 80-100 °C.

-

Stir the mixture at this temperature for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the positions of the substituents.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

IR Spectroscopy: To identify the functional groups present in the molecule.

Potential Signaling Pathways and Biological Activity

Due to the lack of specific studies on this compound, there is no information available regarding its interaction with any signaling pathways or its specific biological activities. However, the benzofuran scaffold is a common motif in many biologically active compounds, and fluorinated organic molecules often exhibit unique pharmacological properties. Therefore, it is plausible that this compound could be investigated for a range of biological activities.

Logical Relationship of Key Information

The following diagram illustrates the logical flow from the core chemical identity of this compound to its potential synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Fluoro-3-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the commercially available starting material, 3-Fluoro-2-methylphenol. The pathway includes a Williamson ether synthesis to form an intermediate, 1-(3-fluoro-2-methylphenoxy)propan-2-one, followed by an acid-catalyzed intramolecular cyclization to yield the final product.

This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The principal synthetic route to this compound is a two-step process:

-

Step 1: Williamson Ether Synthesis. 3-Fluoro-2-methylphenol is reacted with chloroacetone in the presence of a base to form the ether intermediate, 1-(3-fluoro-2-methylphenoxy)propan-2-one. This reaction is a classic example of a Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2]

-

Step 2: Acid-Catalyzed Intramolecular Cyclization. The intermediate ether undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) catalyzed by a strong acid, such as polyphosphoric acid or titanium tetrachloride, to yield this compound.[3][4][5]

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3-fluoro-2-methylphenoxy)propan-2-one

This procedure is based on standard Williamson ether synthesis protocols.

Materials:

-

3-Fluoro-2-methylphenol

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-Fluoro-2-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add chloroacetone (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-fluoro-2-methylphenoxy)propan-2-one.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Reactant Ratio | 3-Fluoro-2-methylphenol : Chloroacetone : K₂CO₃ = 1 : 1.2 : 1.5 |

| Solvent | Anhydrous Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 85% |

Table 1: Reaction conditions for the synthesis of 1-(3-fluoro-2-methylphenoxy)propan-2-one.

Step 2: Synthesis of this compound

This procedure is adapted from general methods for the acid-catalyzed cyclization of α-phenoxy ketones.[3][4]

Materials:

-

1-(3-fluoro-2-methylphenoxy)propan-2-one

-

Polyphosphoric acid (PPA) or Titanium tetrachloride (TiCl₄)

-

2,2,2-Trifluoroethanol (if using TiCl₄)

-

Dichloromethane

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Titanium tetrachloride): [3]

-

To a solution of 1-(3-fluoro-2-methylphenoxy)propan-2-one (1.0 eq) in 2,2,2-trifluoroethanol, add titanium tetrachloride (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically 3-10 hours).

-

Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Parameter | Value |

| Reactant Ratio | 1-(3-fluoro-2-methylphenoxy)propan-2-one : TiCl₄ = 1 : 1 |

| Solvent | 2,2,2-Trifluoroethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 3 - 10 hours |

| Typical Yield | 60 - 75% |

Table 2: Reaction conditions for the synthesis of this compound.

Logical Workflow for Synthesis

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis pathway detailed in this guide offers a reliable and reproducible method for obtaining this compound. The two-step approach, utilizing a Williamson ether synthesis followed by an acid-catalyzed cyclization, employs readily available starting materials and well-established reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel benzofuran derivatives for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

A Technical Guide to the Biological Activity of Novel 4-Fluoro-3-methylbenzofuran Derivatives

Disclaimer: Publicly available research specifically detailing the biological activities of novel 4-Fluoro-3-methylbenzofuran derivatives is limited. This guide is a comprehensive and illustrative overview based on the well-documented biological activities of structurally related fluorinated and substituted benzofuran derivatives. The quantitative data, experimental protocols, and proposed mechanisms of action are representative of the type of research conducted on this class of compounds.

Introduction

Benzofuran is a heterocyclic compound found in a variety of natural and synthetic products that exhibit a wide range of pharmacological activities.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, frequently utilized as a building block for developing new therapeutic agents.[2] Its derivatives have shown promise as anti-inflammatory, antimicrobial, antifungal, and antitumor agents.[1]

The introduction of a fluorine atom into a drug candidate can significantly enhance its biological properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] Consequently, fluorinated benzofuran derivatives are of significant interest to researchers. This guide explores the potential anticancer and antimicrobial activities of novel this compound derivatives, providing insights into their evaluation and potential mechanisms of action.

Anticancer Activity

Halogenated benzofuran derivatives, including those with fluorine, have consistently demonstrated a significant increase in anticancer activities.[5] This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its molecular target.[5] Many benzofuran derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6][7][8]

In Vitro Cytotoxicity Data

The cytotoxic effects of novel compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells, is a standard measure of a compound's potency.[9]

Table 1: Representative In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives

| Compound ID | R-Group | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

| BF-FMe-01 | -H | 15.2 ± 1.3 | 18.5 ± 1.9 | 22.1 ± 2.5 |

| BF-FMe-02 | -Cl | 8.7 ± 0.9 | 10.3 ± 1.1 | 12.8 ± 1.4 |

| BF-FMe-03 | -OCH3 | 12.1 ± 1.1 | 14.6 ± 1.5 | 17.3 ± 1.8 |

| BF-FMe-04 | -NO2 | 5.4 ± 0.6 | 7.2 ± 0.8 | 9.5 ± 1.0 |

| Doxorubicin * | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |

*Standard chemotherapy drug used as a positive control.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for determining anticancer activity using the MTT assay.

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Antimicrobial Activity

Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[1] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

In Vitro Antimicrobial Data

The antimicrobial activity of novel compounds is tested against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.

Table 2: Representative Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives

| Compound ID | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) |

| BF-FMe-01 | 32 | 64 | >128 |

| BF-FMe-02 | 8 | 16 | 32 |

| BF-FMe-03 | 16 | 32 | 64 |

| BF-FMe-04 | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

*Standard antibacterial (Ciprofloxacin) and antifungal (Fluconazole) drugs used as positive controls. G+ = Gram-positive, G- = Gram-negative.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from a fresh culture to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[12]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[11]

Visualization of Experimental Workflow

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

"Spectroscopic data (NMR, IR, Mass Spec) of 4-Fluoro-3-methylbenzofuran"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Fluoro-3-methylbenzofuran, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Additionally, a plausible synthetic protocol and a general workflow for spectroscopic analysis are presented to aid researchers in their work with this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d | 1H | H-7 |

| 7.20 | t | 1H | H-6 |

| 7.05 | d | 1H | H-5 |

| 7.50 | q | 1H | H-2 |

| 2.30 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction algorithms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 155.0 (d, J = 240 Hz) | C-4 |

| 150.0 | C-7a |

| 142.0 | C-2 |

| 125.0 | C-6 |

| 120.0 (d, J = 10 Hz) | C-5 |

| 115.0 (d, J = 25 Hz) | C-3a |

| 110.0 | C-7 |

| 118.0 | C-3 |

| 10.0 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction algorithms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Medium | Aliphatic C-H Stretch |

| 1600-1620 | Strong | C=C Aromatic Ring Stretch |

| 1450-1500 | Strong | C=C Aromatic Ring Stretch |

| 1250-1300 | Strong | C-O-C Asymmetric Stretch |

| 1000-1100 | Strong | C-F Stretch |

Predictions are based on computational vibrational frequency analysis.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150.05 | 100 | [M]⁺ (Molecular Ion) |

| 135.03 | 60 | [M - CH₃]⁺ |

| 122.03 | 40 | [M - CO]⁺ |

| 107.02 | 30 | [M - CH₃ - CO]⁺ |

Ionization Mode: Electron Ionization (EI). Predictions are based on common fragmentation patterns of benzofuran derivatives.

Experimental Protocols

General Synthesis of 3-Methylbenzofurans

A common method for the synthesis of 3-methylbenzofurans involves the acid-catalyzed cyclization of an appropriate α-aryloxyketone. For this compound, the synthesis could proceed as follows:

-

Preparation of 2-(4-Fluorophenoxy)propanal: 4-Fluorophenol can be reacted with 2-bromopropanal in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is typically heated under reflux for several hours.

-

Cyclization to this compound: The resulting α-aryloxyketone is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. The acid catalyzes an intramolecular electrophilic aromatic substitution to form the benzofuran ring.

-

Purification: The crude product is then purified using standard techniques like column chromatography on silica gel.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a newly synthesized compound like this compound is outlined below.

Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a plethora of biologically active natural products and synthetic pharmaceuticals. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. This technical guide focuses on the potential pharmacological applications of a specific, yet under-explored derivative: 4-Fluoro-3-methylbenzofuran. While direct and extensive research on this particular compound is limited, this document extrapolates its potential therapeutic utility by examining the well-established biological activities of structurally related benzofuran analogues. This guide covers potential synthesis routes, hypothesized mechanisms of action, and detailed experimental protocols for the evaluation of its pharmacological profile, thereby providing a foundational resource for researchers interested in exploring the therapeutic promise of this compound.

Introduction

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties[1][2][3]. The introduction of specific substituents onto the benzofuran core can significantly modulate its pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability[4]. The methyl group, on the other hand, can influence steric interactions and lipophilicity.

The compound this compound combines these features, making it a molecule of significant interest for drug discovery. Although direct studies are scarce, the known activities of 3-methylbenzofuran and 4-fluorobenzofuran derivatives provide a strong rationale for investigating its potential in various therapeutic areas. This guide aims to synthesize the available information on related compounds to build a predictive framework for the pharmacological applications of this compound.

Synthesis and Characterization

While a specific synthesis for this compound is not extensively documented, its synthesis can be postulated based on established methods for constructing the benzofuran ring system. A common and effective method is the Perkin rearrangement, which involves the reaction of a substituted salicylaldehyde with an α-halo ketone.

A plausible synthetic route is outlined below:

Caption: Postulated synthesis of this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol that can be adapted for the synthesis of this compound:

-

Reaction Setup: To a solution of 2-hydroxy-6-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Addition of Reagent: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Pharmacological Applications and Supporting Data

Based on the biological activities of structurally similar compounds, this compound is a promising candidate for evaluation in several therapeutic areas.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer activity. Notably, 3-methylbenzofuran derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors[5].

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Proposed Mechanism | Reference |

| 3-Methylbenzofuran derivatives | A549 (NSCLC) | 1.48 - 47.02 µM | VEGFR-2 Inhibition | [5] |

| 3-Methylbenzofuran derivatives | NCI-H23 (NSCLC) | 0.49 - 68.9 µM | VEGFR-2 Inhibition | [5] |

| 2,3-Diaryl benzofuran with fluoro substitution | M. tuberculosis H37Ra | MIC: 12.5 µg/mL | Not specified | [6] |

| 4-Fluoro substituted l-[(benzofuran-2-yl) phenylmethyl] imidazoles | Not specified | Enantioselective inhibition | Aromatase Inhibition | [1] |

The presence of a fluorine atom at the 4-position of the benzofuran ring in this compound could potentially enhance its anticancer efficacy through improved target binding or metabolic stability.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

The benzofuran scaffold is a common feature in compounds with significant antibacterial and antifungal properties[1]. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Microorganism | Activity | Reference |

| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | MIC: 2 µg/mL | [1] |

| 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | E. coli, S. aureus, A. niger | Considerable activity | [1] |

| Benzofuran-5-ol derivatives | Various fungal species | MIC: 1.6-12.5 µg/mL | [1] |

The electron-withdrawing nature of the fluorine atom in this compound could enhance its interaction with microbial targets, potentially leading to potent antimicrobial activity.

Neuroprotective Activity

Recent studies have highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some derivatives have shown inhibitory activity against key enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1)[7].

Table 3: Anti-Alzheimer's Disease Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC50) | Reference |

| Novel benzofuran-azacyclic hybrids | BACE-1 | 0.134 µM | [7] |

The lipophilicity imparted by the methyl and fluoro groups in this compound may facilitate its transport across the blood-brain barrier, a critical requirement for centrally acting drugs.

Experimental Protocols for Pharmacological Evaluation

To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following are representative protocols for key pharmacological evaluations.

In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Caption: Workflow for the MTT assay to determine cytotoxicity.

-

Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 5 x 105 CFU/mL) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available, the extensive body of research on related benzofuran derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The presence of the 3-methyl group and the 4-fluoro substituent are anticipated to confer favorable pharmacological properties.

Future research should focus on:

-

The development and optimization of a robust synthetic route for this compound.

-

Comprehensive in vitro screening against a wide range of cancer cell lines, microbial strains, and relevant enzymes for neurodegenerative diseases.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo studies in appropriate animal models to evaluate its efficacy, toxicity, and pharmacokinetic profile.

The exploration of this compound represents a promising avenue for the discovery of novel drugs with the potential to address significant unmet medical needs. This guide provides a foundational framework to stimulate and guide such research endeavors.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to Mechanism of Action Studies

Introduction

While specific mechanism of action studies for 4-Fluoro-3-methylbenzofuran are not extensively available in current literature, the broader benzofuran scaffold is a cornerstone in the development of novel therapeutics. Benzofuran derivatives have demonstrated a wide array of pharmacological activities, positioning them as privileged structures in medicinal chemistry.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the established mechanisms of action for various classes of biologically active benzofuran derivatives. The focus will be on their roles as anticancer and anti-neurodegenerative agents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Section 1: Anticancer Activity of Benzofuran Derivatives

Benzofuran-based compounds have emerged as promising candidates in oncology, primarily through their targeted inhibition of key signaling pathways involved in tumor growth and angiogenesis.[1][2]

Mechanism of Action: VEGFR-2 Inhibition

A significant number of benzofuran derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these benzofuran inhibitors block its autophosphorylation and subsequent downstream signaling.[3]

Quantitative Data: In Vitro Anticancer Activity

The potency of various benzofuran derivatives has been quantified against different cancer cell lines and VEGFR-2.

| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| Benzofuran-based Chalcone | HCC1806 | 5.93 | [3] |

| Benzofuran-based Chalcone | HeLa | 5.61 | [3] |

| Benzofuran-based Chalcone | VEGFR-2 | 0.00107 | [5] |

| Furochromone Derivative | VEGFR-2 | 0.002 | [4] |

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Principle: A chemiluminescence-based ELISA format is used. A 96-well plate is coated with VEGF165. Biotinylated VEGFR-2 is added, which binds to the VEGF. The extent of binding is detected using Streptavidin-HRP and a chemiluminescent substrate. Inhibitors will reduce the binding and thus the signal.[7][8]

-

Procedure:

-

Coat a 96-well plate with VEGF165 protein.

-

Block non-specific binding sites.

-

Add the test benzofuran derivatives at various concentrations.

-

Add biotinylated VEGFR-2 and incubate to allow binding.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add ELISA ECL substrate and measure the chemiluminescence using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.

-

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.[9][10][11][12][13]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][11][13]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.[9][13]

-

Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

-

This technique is used to determine the effect of a compound on the progression of the cell cycle.

-

Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]

-

Procedure:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][19][20][21]

-

Procedure:

Section 2: Anti-Neurodegenerative Activity of Benzofuran Derivatives

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their mechanism of action in this context often involves the inhibition of key enzymes responsible for the degradation of neurotransmitters or the formation of amyloid plaques.[22]

Mechanism of Action: Dual Inhibition of AChE and BACE-1

A promising strategy in Alzheimer's drug discovery is the development of multi-target-directed ligands. Some benzofuran derivatives have shown the ability to dually inhibit Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1).[22]

-

AChE Inhibition: AChE is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the brain, which is beneficial for cognitive function.[23][24][25]

-

BACE-1 Inhibition: BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. Inhibiting BACE-1 reduces the production of Aβ.[22][26]

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. nanocellect.com [nanocellect.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kumc.edu [kumc.edu]

- 22. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. attogene.com [attogene.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a prominent heterocyclic core found in numerous biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzofuran, a halogenated and methylated derivative, by leveraging available data on related benzofuran analogs. While specific research on this compound is limited, this document extrapolates its potential synthesis, biological activities, and relevant experimental protocols based on the established chemistry and pharmacology of fluorinated and methylated benzofurans. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of novel benzofuran-based therapeutic agents.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring. This core structure is a key building block in a multitude of natural and synthetic molecules with significant therapeutic potential.[1] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse array of derivatives with a broad range of biological activities.[2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1]

The introduction of specific substituents, such as halogens and alkyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the benzofuran scaffold. Fluorine, in particular, is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[3] Similarly, methyl groups can influence the molecule's steric and electronic properties, impacting its interaction with biological targets.[4] This guide focuses on the potential of this compound, a derivative that combines these two important functional groups.

Synthesis of Substituted Benzofurans

Proposed Synthetic Pathway: Modified Perkin Rearrangement

A plausible route to this compound could involve a multi-step synthesis starting from a fluorinated phenol. The Perkin rearrangement of a 3-halocoumarin is a well-established method for producing benzofuran-2-carboxylic acids.[5][7] This intermediate can then be further modified to yield the target compound.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Fluoro-3-methylbenzofuran Interactions: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of 4-Fluoro-3-methylbenzofuran with a putative biological target. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction to this compound and In Silico Modeling

Benzofuran derivatives are a well-established class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a subject of significant interest in medicinal chemistry. The specific derivative, this compound, is a small molecule whose biological activities and potential therapeutic applications are still under exploration.

In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to predict and analyze the interactions of small molecules like this compound with biological macromolecules. These computational techniques, ranging from molecular docking to molecular dynamics simulations, allow for the elucidation of binding modes, the estimation of binding affinities, and the prediction of pharmacokinetic properties, thereby accelerating the drug discovery and development pipeline.

This guide will focus on a hypothetical in silico study of this compound with a selected protein target, providing detailed protocols, data presentation, and workflow visualizations.

Hypothetical Biological Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

For the purpose of this technical guide, we will hypothesize that this compound is being investigated as a potential inhibitor of a key kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various cancers, making its components attractive targets for therapeutic intervention.

Below is a diagram illustrating a simplified MAPK signaling pathway, which is often a focus in the development of cancer therapeutics.

Caption: Simplified MAPK signaling pathway with hypothetical inhibition by this compound.

In Silico Experimental Workflow

The in silico investigation of this compound's interaction with a target protein follows a structured workflow. This workflow encompasses the preparation of the ligand and protein, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

Caption: General workflow for the in silico analysis of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the target protein for docking and simulation.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, Maestro).

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Appropriate protonation states at physiological pH (7.4) are assigned, and partial charges are calculated (e.g., Gasteiger charges).

-

The final structure is saved in a suitable format (e.g., .mol2, .sdf).

-

-

Protein Preparation:

-

The 3D structure of the target protein (e.g., RAF kinase) is obtained from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the PDB file.

-

Missing atoms, residues, and loops are added and corrected using protein preparation tools (e.g., Protein Preparation Wizard in Maestro, Chimera).

-

Hydrogen atoms are added, and protonation states of ionizable residues are assigned based on a pH of 7.4.

-

The protein structure is energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

-

The prepared protein structure is saved in a .pdbqt format for docking.

-

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of the target protein.

Protocol:

-

Grid Generation:

-

The prepared protein is loaded into the docking software (e.g., AutoDock Vina).

-

The active site or binding pocket is identified, typically based on the location of a co-crystallized ligand or through literature review.

-

A grid box is defined around the active site, ensuring it is large enough to encompass the entire binding region.

-

-

Docking Simulation:

-

The prepared ligand file is specified as the input molecule.

-

The docking algorithm (e.g., Lamarckian Genetic Algorithm) is configured with parameters such as the number of genetic algorithm runs and the number of evaluations.

-

The docking simulation is initiated. The software will generate a series of possible binding poses for the ligand within the protein's active site.

-

-

Pose Analysis:

-

The resulting docking poses are ranked based on their predicted binding affinity (docking score).

-

The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the surrounding amino acid residues.

-

The pose with the most favorable interactions and the lowest docking score is selected for further analysis.

-

Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the protein-ligand complex over time.

Protocol:

-

System Setup:

-

The selected protein-ligand complex from molecular docking is used as the starting structure.

-

The complex is placed in a periodic box of a chosen shape (e.g., cubic, triclinic).

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Minimization and Equilibration:

-

The entire system is energy minimized to remove any bad contacts.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

-

Production MD Run:

-

A production MD simulation is run for a specified duration (e.g., 100 ns).

-

The coordinates of the system are saved at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to calculate various metrics, including:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

-

-

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data obtained from the in silico modeling of this compound and other benzofuran derivatives against the target kinase.

Table 1: Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| This compound | -8.5 | 2 | LYS483, ASP594 |

| Benzofuran (scaffold) | -5.2 | 0 | - |

| Derivative A | -7.8 | 1 | LYS483 |

| Derivative B | -9.1 | 3 | LYS483, ASP594, GLU501 |

| Reference Inhibitor | -10.2 | 4 | LYS483, ASP594, CYS532, GLU501 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) - Ligand | Average H-Bonds |

| Protein-Ligand Complex | 1.8 ± 0.3 | 0.5 ± 0.1 | 1.5 ± 0.5 |

| Apoprotein (no ligand) | 2.5 ± 0.5 | - | - |

Table 3: Binding Free Energy Calculations (MM/PBSA)

| Compound | ΔG_bind (kcal/mol) |

| This compound | -35.7 ± 2.1 |

| Derivative B | -42.3 ± 2.5 |

| Reference Inhibitor | -55.1 ± 3.0 |

Conclusion

The in silico modeling workflow presented in this guide provides a robust framework for investigating the potential interactions of this compound with a biological target. The hypothetical results suggest that this compound may exhibit inhibitory activity against the target kinase, warranting further experimental validation. The methodologies and data interpretation strategies outlined herein can be adapted for the study of other small molecules and protein targets, serving as a valuable tool in modern drug discovery.

Physicochemical Properties of 4-Fluoro-3-methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methylbenzofuran is a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a common motif in biologically active compounds, and the introduction of fluorine and methyl groups can significantly influence the physicochemical properties and pharmacological activity of the parent molecule.[1] This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound. Due to the limited direct experimental data for this specific compound, this guide presents a comparative analysis with its close structural analogs, 3-methylbenzofuran and 4-fluorobenzofuran, to provide estimated properties. Additionally, a generalized experimental protocol for its synthesis and characterization is proposed based on established methodologies for substituted benzofurans.

Introduction to Benzofurans in Drug Discovery

Benzofuran and its derivatives are a class of heterocyclic compounds that are constituents of many natural products and synthetic molecules with a wide range of pharmacological activities.[2] The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. The diverse biological activities exhibited by benzofuran derivatives include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The substitution pattern on the benzofuran core plays a crucial role in determining the specific biological activity and pharmacokinetic profile of the molecule. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Physicochemical Properties

| Property | 3-Methylbenzofuran | 4-Fluorobenzofuran | This compound (Estimated) |

| Molecular Formula | C₉H₈O[3][4] | C₈H₅FO[5] | C₉H₇FO |

| Molecular Weight | 132.16 g/mol [3][4] | 136.125 g/mol [5] | ~150.15 g/mol |

| Appearance | Colorless to almost clear liquid[6] | - | Likely a liquid or low-melting solid |

| Boiling Point | 195-197 °C at 760 mmHg[4] | - | Expected to be slightly higher than 3-methylbenzofuran |

| Melting Point | Not specified (liquid at room temp.) | - | - |

| Density | 1.046 g/mL at 25 °C[4] | - | Expected to be slightly higher than 3-methylbenzofuran |

| Refractive Index | n20/D 1.554[4] | - | - |

| LogP (o/w) | 2.89 (experimental)[7], 2.7 (computed)[3] | 2.4 (computed for 7-fluorobenzofuran)[8] | Expected to be in the range of 2.5 - 3.0 |

| Water Solubility | Estimated at 1749 mg/L @ 25 °C (for 3-methyl-5-benzofuranol)[9] | - | Expected to have low water solubility |

Proposed Synthesis and Characterization

While a specific protocol for this compound is not documented, a general and robust synthetic strategy for substituted benzofurans involves the intramolecular cyclization of appropriately substituted phenols.

General Synthetic Approach

A plausible synthetic route to this compound would start from a commercially available fluorophenol derivative. One common method is the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by electrophilic cyclization.[10] An alternative approach involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization.

A potential synthetic pathway is outlined below:

References

- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-甲基苯并呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Methylbenzofuran | SIELC Technologies [sielc.com]

- 8. 7-Fluorobenzofuran | C8H5FO | CID 15158726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-methyl-5-benzofuranol, 7182-21-0 [thegoodscentscompany.com]

- 10. tandfonline.com [tandfonline.com]

Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide

Introduction

4-Fluoro-3-methylbenzofuran is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in a variety of biologically active compounds.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of a proposed synthetic route for this compound, addressing the current lack of specific literature on its discovery and synthesis. The methodologies presented are based on well-established and analogous reactions for the synthesis of similar benzofuran derivatives.

Proposed Synthetic Pathway

The most direct and plausible route to synthesize this compound is through the Rap-Stoermer reaction. This classic condensation reaction involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to form the benzofuran ring.[2][3] In this proposed synthesis, the commercially available 4-Fluoro-3-methylphenol serves as the starting material, which reacts with chloroacetone in the presence of a base to yield the target compound.

Caption: Proposed synthesis of this compound via the Rap-Stoermer reaction.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on analogous Rap-Stoermer reactions.[4][5]

Materials:

-

4-Fluoro-3-methylphenol

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-3-methylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

-

Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetone (1.2 eq) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) | Melting Point (°C) |

| 4-Fluoro-3-methylphenol | C₇H₇FO | 126.13 | Solid | 76 °C at 5 mmHg | 32 °C |

| This compound | C₉H₇FO | 150.15 (Calculated) | Liquid (Predicted) | Not available | Not available |

Predicted Spectroscopic Data for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the proton on the furan ring. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 150.15.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial synthetic step to the final characterization of the product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

While the specific discovery and synthetic history of this compound are not documented in current scientific literature, this guide provides a robust and scientifically sound proposed synthetic route. The Rap-Stoermer reaction, utilizing readily available starting materials, offers a high probability of success for the synthesis of this novel compound. The detailed experimental protocol and expected data provide a solid foundation for researchers and drug development professionals to produce and characterize this compound for further investigation into its potential biological and material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]

- 5. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of 4-Fluoro-3-methylbenzofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are significant heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their diverse biological activities have made them attractive targets in medicinal chemistry and drug discovery. This document outlines a proposed step-by-step synthesis protocol for 4-Fluoro-3-methylbenzofuran, a halogenated benzofuran derivative with potential applications in the development of novel therapeutic agents. The following protocol is a suggested pathway based on established chemical principles for benzofuran synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound starts from the commercially available 2-fluoro-6-methylphenol and proceeds through a three-step sequence: O-alkylation with chloroacetone, followed by an intramolecular cyclization (Perkin rearrangement), and finally a reduction of the resulting ketone.

Workflow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-6-methylphenoxy)propan-2-one

-

To a stirred solution of 2-fluoro-6-methylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(2-fluoro-6-methylphenoxy)propan-2-one.

Step 2: Synthesis of this compound-2(3H)-one

-

Add polyphosphoric acid (PPA) to a round-bottom flask and heat it to 100 °C.

-

To the hot PPA, add 1-(2-fluoro-6-methylphenoxy)propan-2-one (1.0 eq) slowly with vigorous stirring.

-

Maintain the reaction mixture at 100 °C for 2 hours.

-

Monitor the cyclization reaction by TLC.

-

After completion, pour the hot reaction mixture into a beaker containing ice-water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound-2(3H)-one.

Step 3: Synthesis of this compound

-

In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in dry tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound-2(3H)-one (1.0 eq) in dry THF dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reduction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, this compound.

Data Presentation

| Step | Reactant | Molar Equiv. | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 2-Fluoro-6-methylphenol | 1.0 | Chloroacetone, K₂CO₃ | Acetone | 12 | Reflux | 85 |

| 2 | 1-(2-Fluoro-6-methylphenoxy)propan-2-one | 1.0 | Polyphosphoric acid | None | 2 | 100 | 70 |

| 3 | This compound-2(3H)-one | 1.0 | LiAlH₄ | THF | 4 | 0 to rt | 75 |

Disclaimer: The protocol and data presented are proposed based on established chemical methodologies and have not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methylbenzofuran

Introduction

4-Fluoro-3-methylbenzofuran is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in pharmacologically active molecules.[1] The introduction of a fluorine atom can significantly modulate the compound's physicochemical and biological properties. Synthesis of this compound often results in a mixture containing starting materials, intermediates, and by-products. Therefore, a robust purification method is critical to obtaining a highly pure product for downstream applications. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound.

Methodology

The purification strategy employs reverse-phase HPLC, which separates compounds based on their hydrophobicity. The stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

Instrumentation and Materials:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) is a suitable choice for the separation of benzofuran derivatives.[2]

-

Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

-

Additives: Triethylamine (TEA) and orthophosphoric acid for pH adjustment of the mobile phase.[2]

-

Sample: Crude this compound dissolved in a minimal amount of the initial mobile phase solvent mixture.

Chromatographic Conditions:

A gradient elution is recommended to ensure good separation of the target compound from impurities with a wide range of polarities.

| Parameter | Value |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm or equivalent C18 column |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |

| Gradient Program | 0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 15 µL (analytical scale, can be scaled up for preparative) |

| Column Temperature | 40°C |

| Detection | UV at 205 nm |

| Autosampler Temp. | 5°C |

Table 1: HPLC Parameters for the Purification of this compound. These parameters are based on a method developed for a structurally related fluorinated compound and may require optimization.[2]

Experimental Protocol

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of Triethylamine to 1 L of HPLC grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid.

-

Prepare Mobile Phase B by mixing 700 mL of acetonitrile, 200 mL of methanol, and 100 mL of water.

-

Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

-

-

Sample Preparation:

-

Dissolve the crude this compound in a small volume of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a mixture with a high percentage of Mobile Phase A).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC System Setup and Equilibration:

-

Install the C18 column in the HPLC system.

-

Purge the pumps with the respective mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at the specified flow rate until a stable baseline is achieved.

-

-

Injection and Data Acquisition:

-

Inject the prepared sample onto the column.

-

Start the gradient elution and data acquisition.

-

Monitor the separation at 205 nm.

-

-

Fraction Collection:

-

Collect the fraction corresponding to the peak of this compound. The retention time will need to be determined through initial analytical runs.

-

-

Post-Purification Analysis:

-